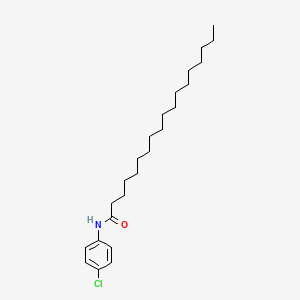

N-(4-chlorophenyl)octadecanamide

Description

N-(4-Chlorophenyl)octadecanamide is a long-chain amide derivative featuring a 4-chlorophenyl group attached to an 18-carbon aliphatic chain. The 4-chlorophenyl moiety is a common pharmacophore known to enhance bioactivity and stability, while the octadecanamide chain contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

CAS No. |

89735-31-9 |

|---|---|

Molecular Formula |

C24H40ClNO |

Molecular Weight |

394 g/mol |

IUPAC Name |

N-(4-chlorophenyl)octadecanamide |

InChI |

InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)26-23-20-18-22(25)19-21-23/h18-21H,2-17H2,1H3,(H,26,27) |

InChI Key |

JAGHTVVPRGFHHE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl) Derivatives with Heterocyclic Moieties

- Example: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Structural Features: Combines a pyridine core with a thioacetamide linkage to the 4-chlorophenyl group. Bioactivity: Exhibits superior insecticidal activity (against Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid. This highlights the critical role of heterocyclic systems in enhancing pesticidal potency . Key Difference: The pyridine-thioacetamide scaffold introduces polarizable sulfur and nitrogen atoms, enhancing target binding compared to the non-heterocyclic octadecanamide chain.

Halogen-Substituted Phenylmaleimides

- Examples: N-(4-Fluorophenyl)maleimide (19), N-(4-Chlorophenyl)maleimide (22) () Structural Features: Differ only in the halogen substituent (F, Cl, Br, I) on the phenyl ring. Bioactivity: All show comparable inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM. Halogen size has minimal impact, suggesting steric effects are less critical than electronic properties . Key Difference: Unlike these rigid maleimides, N-(4-chlorophenyl)octadecanamide’s flexible aliphatic chain may favor interactions with hydrophobic enzyme pockets or lipid bilayers.

Hydroxamic Acids and Antioxidant Derivatives

- Examples : N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) ()

- Structural Features : Hydroxamic acid group replaces the octadecanamide chain.

- Bioactivity : Hydroxamic acids are potent antioxidants and metal chelators. Their activity depends on the cycloalkyl group’s size; larger rings (e.g., cyclohexane) enhance radical scavenging .

- Key Difference : The absence of a hydroxamate group in octadecanamide limits its metal-chelating ability but may improve stability under physiological conditions.

Lipophilicity and Solubility

- This compound : The C18 chain confers extreme hydrophobicity, making it suitable for lipid-based formulations (e.g., slow-release agrochemicals or cosmetics).

- Shorter-Chain Analogs : Compounds like N-(4-chlorophenyl)formamide () exhibit higher solubility in polar solvents due to reduced aliphatic bulk, favoring crystallinity and phase transitions under thermal stress .

Crystallographic Behavior

- Crystal Packing : Derivatives like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopt chair conformations in piperazine rings, stabilized by hydrogen bonding. In contrast, octadecanamide’s long chain likely disrupts ordered packing, reducing melting points .

Data Table: Comparative Analysis of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.